6-Chloro-4-hydroxy-5-methylpyridin-2(1H)-one, with the chemical formula C₆H₆ClNO₂, is a heterocyclic compound belonging to the class of pyridinones. Its structure features a pyridine ring substituted with a chlorine atom at the sixth position, a hydroxyl group at the fourth position, and a methyl group at the fifth position. This compound exhibits notable stability and reactivity under mild conditions, making it a valuable building block in organic synthesis and pharmaceutical development .
6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one belongs to the class of pyridinones, which are heterocyclic compounds containing a pyridine ring with a carbonyl group attached at position 2. Pyridinones are known for their diverse biological activities []. The presence of the chlorine, hydroxyl, and methyl groups on the molecule could further influence its properties, making it a candidate for investigation in various research areas.
While detailed research applications are not readily available, some commercial suppliers offer 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one, suggesting its potential use in scientific studies [, ].
This compound has shown promising biological activities, particularly in pharmacology. It exhibits:
Several methods have been developed for synthesizing 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one:
6-Chloro-4-hydroxy-5-methylpyridin-2(1H)-one has several applications:
Interaction studies involving 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one have focused on its binding affinity to specific biological targets:
Several compounds share structural similarities with 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Known for its anti-inflammatory effects |
| 6-Methylpyridin-2(1H)-one | Methyl substitution at position 6 | Exhibits distinct antimicrobial activity |
| 3-Chloro-4-hydroxyquinoline | Chlorine at position 3 | Potential use in cancer therapy |
The uniqueness of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one lies in its specific combination of functional groups and positions on the pyridine ring, which contribute to its distinct biological activities and reactivity compared to these similar compounds .